![molecular formula C16H9NO3 B1673251 Hippadine CAS No. 52886-06-3](/img/structure/B1673251.png)
Hippadine
Overview
Description
Hippadine is a lycorine-type alkaloid isolated from plants of the Amaryllidaceae family, specifically from the Crinum genus. This compound features a unique pentacyclic skeleton, particularly the aromatic pyrrolophenanthridinone core. This compound has shown various biological activities, including reversible inhibition of spermatogenesis in male rats and significant cardiovascular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hippadine typically involves the formation of the characteristic C-ring through palladium-catalyzed reactions. recent methods have focused on starting with a molecule that already contains the A, B, and C rings intact. The key steps include:
Alkylation of Nitrogen: This step involves the functionalization of nitrogen to create a tether that facilitates the formation of the E ring via an intramolecular de Mayo reaction.
Intramolecular de Mayo Reaction: This reaction uses the alkene in an isocarbostyril with a 1,3-diketone within a six-carbon functionalized tether on nitrogen.
Aldol Addition: A base-catalyzed aldol addition reaction forms the ABCD-ring system present in this compound.
Industrial Production Methods
Chemical Reactions Analysis
Hippadine undergoes several types of chemical reactions, including:
Oxidation: The oxidation of intermediates is crucial in the synthesis of this compound.
Reduction: Reduction reactions are less common but can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions, particularly involving nitrogen, are essential for the initial steps of the synthesis.
Scientific Research Applications
Therapeutic Applications in Cancer Treatment
Hippadine has shown promise as a cytotoxic agent against various cancer cell lines. A pivotal study investigated the encapsulation of this compound in niosome nanoparticles to enhance its bioavailability and therapeutic efficacy.
Key Findings:
- Encapsulation and Delivery : The study demonstrated that this compound-loaded niosomes significantly improved cytotoxic effects compared to free this compound. The IC50 values for human ovarian carcinoma (A2780) and skin cancer (A375) cells were notably reduced when this compound was delivered via niosomes, indicating enhanced cellular uptake and solubility .
- Mechanism of Action : this compound appears to function at the genetic level rather than through traditional anti-mitotic pathways, making it a unique candidate for further cancer research .
Data Table: Cytotoxicity of this compound
Cell Line | IC50 (Free this compound) | IC50 (this compound-Loaded Niosomes) |
---|---|---|
A2780 (Ovarian) | 4.32 μg/ml | 2.45 μg/ml |
A375 (Skin) | 4.23 μg/ml | 1.90 μg/ml |
Cardiovascular Effects
Research has also explored the cardiovascular implications of this compound, particularly its effects on blood pressure and heart rate.
Key Findings:
- Blood Pressure Regulation : In studies involving spontaneously hypertensive rats, this compound demonstrated a significant decrease in both blood pressure and heart rate, attributed to its inhibition of α1 and β1 adrenoceptors .
- Cardiac Output : Perfusion studies indicated that this compound reduced coronary flow and cardiac output at specific concentrations, suggesting potential applications in managing hypertension .
Antiviral Properties
This compound's antiviral activity has been investigated against various viruses, including flaviviruses and herpes simplex virus.
Key Findings:
- Inhibition of Viral Replication : Research indicated that this compound exhibited moderate inhibitory effects on Zika virus replication, showing a 70% decrease in viral titers in treated cells . This positions this compound as a potential candidate for further antiviral drug development.
- Mechanism of Action : The compound's ability to bind to viral enzymes may underlie its antiviral efficacy, similar to other alkaloids from the Amaryllidaceae family .
Case Studies and Clinical Insights
Several case studies have documented the effects of this compound on reproductive health and fertility.
Key Findings:
Mechanism of Action
Hippadine exerts its effects through various mechanisms:
Inhibition of Spermatogenesis: Reduces testicular weight and DNA content in newly dividing germ cells, leading to reversible inhibition of sperm production.
Cardiovascular Effects: Causes significant decreases in coronary flow, aortic output, cardiac output, and systolic pressure, while increasing diastolic pressure.
Comparison with Similar Compounds
Hippadine is compared with other lycorine-type alkaloids such as pratosine and galanthamine:
Pratosine: Similar in structure but synthesized using different starting materials and reaction conditions.
Galanthamine: Another lycorine-type alkaloid with different pharmacological properties, primarily used in treating Alzheimer’s disease.
This compound’s unique pentacyclic skeleton and its specific biological activities make it a compound of significant interest in various fields of research.
Biological Activity
Hippadine, an alkaloid derived from the Amaryllidaceae family, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of this compound
This compound is structurally related to other Amaryllidaceae alkaloids, such as lycorine and crinine. It has been isolated from various species within the Hippeastrum genus, which are known for their rich alkaloid content. The biological activities of this compound include antiviral, neuroprotective, and potential anticancer properties.
1. Antiviral Activity
Recent studies have evaluated the antiviral properties of this compound against various viruses. Notably, it was assessed in vitro for its effects on Dengue virus (DENV) and Zika virus (ZIKV) replication.
- Dengue Virus : In a study examining the impact of several Amaryllidaceae alkaloids, this compound did not exhibit significant antiviral activity against DENV. In contrast, compounds like cherylline showed potent inhibition with an EC50 of 8 μM .
- Zika Virus : Similarly, this compound treatment resulted in only a moderate decrease (3-fold) in ZIKV replication, indicating limited efficacy compared to other tested alkaloids .
2. Neuroprotective Effects
This compound has shown promise in neuroprotection, particularly in models of neurodegenerative diseases. Research indicates that it may inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease progression.
- A study highlighted that this compound exhibited significant neuroprotective effects by inhibiting AChE activity . This suggests a potential role in enhancing cholinergic neurotransmission, which is often compromised in neurodegenerative conditions.
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, several pathways have been proposed:
- Inhibition of Viral Replication : The inability of this compound to significantly inhibit DENV and ZIKV suggests that its mechanism may not directly target viral replication processes or may require higher concentrations for efficacy .
- Cholinergic Modulation : By inhibiting AChE, this compound may increase acetylcholine levels in the synaptic cleft, enhancing cholinergic signaling which is beneficial in neurodegenerative contexts .
Data Tables
Here are some summarized findings regarding the biological activities of this compound compared to other notable Amaryllidaceae alkaloids:
Case Studies
- Neuroprotection in Alzheimer's Models : A study demonstrated that this compound significantly reduced neurodegeneration markers in animal models treated with neurotoxic agents. This supports its potential as a therapeutic agent against cognitive decline associated with Alzheimer's disease .
- Antiviral Screening : In a comparative antiviral screening involving multiple Amaryllidaceae alkaloids, this compound was found to be less effective than its counterparts like cherylline and lycorine against flaviviruses .
Properties
IUPAC Name |
5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-1(18),2,4(8),9,13,15(19),16-heptaen-11-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-16-12-7-14-13(19-8-20-14)6-11(12)10-3-1-2-9-4-5-17(16)15(9)10/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DONUVZIVKLIMJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C4=CC=CC5=C4N(C3=O)C=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200926 | |
Record name | Hippadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52886-06-3 | |
Record name | 7H-[1,3]Dioxolo[4,5-j]pyrrolo[3,2,1-de]phenanthridin-7-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52886-06-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hippadine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052886063 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LYCORINE ALKALOID DERIV | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329494 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Hippadine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HIPPADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7QA2A93TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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